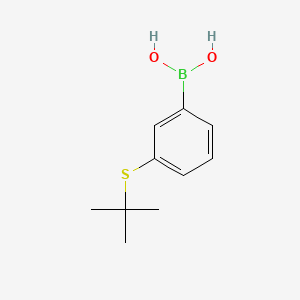

3-(T-Butylthio)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(T-Butylthio)phenylboronic acid is a chemical compound with the molecular formula C10H15BO2S . It has an average mass of 210.101 Da and a monoisotopic mass of 210.088577 Da . It is also known by other names such as {3-[(2-Methyl-2-propanyl)sulfanyl]phenyl}boronic acid .

Molecular Structure Analysis

This compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 sulfide .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 359.5±44.0 °C at 760 mmHg, and a flash point of 171.2±28.4 °C . It has 2 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 3.30 .Scientific Research Applications

Catalysis in Organic Synthesis

3-(T-Butylthio)phenylboronic acid, a derivative of phenylboronic acid, has been used as an efficient catalyst in organic synthesis. For example, phenylboronic acid has been utilized as a non-toxic catalyst for the rapid and efficient synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages like operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Sensor Applications

Phenylboronic acid derivatives have potential applications in saccharide sensing and recognition. A study showed that a phenylboronic acid-functionalized π-extended tetrathiafulvalene derivative exhibited different electrochemical redox behavior when interacting with various saccharides, suggesting its use in saccharide recognition (Shao & Zhao, 2010).

Pharmaceutical and Chemical Engineering

Phenylboronic acid and its derivatives, including this compound, have been widely used in pharmaceutical and chemical engineering due to their ability to form reversible complexes with polyol compounds. Their applications extend to self-regulated insulin delivery, tissue engineering, separation, and sensor systems (Liang-yin, 2006).

Advanced Bio-Application

The use of phenylboronic acid-decorated polymeric nanomaterials in advanced bio-applications has been established, particularly in diagnostic and therapeutic applications. These materials interact with glucose and sialic acid, making them suitable for drug delivery systems and biosensors (Lan & Guo, 2019).

Drug Delivery Systems

Glucose-responsive materials, including those containing phenylboronic acid, have attracted significant attention for potential applications in drug delivery. These materials have been used to construct glucose-responsive systems, particularly for insulin delivery (Ma & Shi, 2014).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of the Suzuki-Miyaura reaction, 3-(T-Butylthio)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that boronic acids are often used in the synthesis of various organic compounds . For instance, they are used as building blocks in the synthesis of tetracycline derivatives .

Result of Action

The result of the action of this compound largely depends on its use in chemical reactions. In the context of the Suzuki-Miyaura reaction, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a cool environment (2-8°C) to maintain its stability .

properties

IUPAC Name |

(3-tert-butylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARYEXGCYYRRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675251 |

Source

|

| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-05-7 |

Source

|

| Record name | B-[3-[(1,1-Dimethylethyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

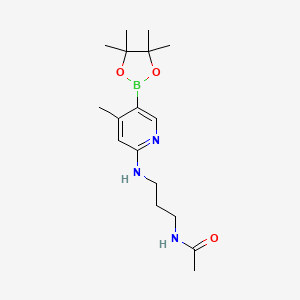

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)

![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)